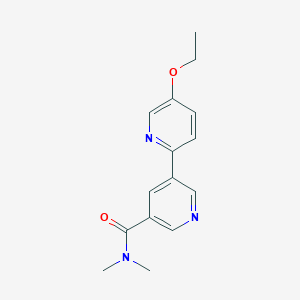
Methyl 4-(5-iodopyrazin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-iodopyrazin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a methyl ester group and a 5-iodopyrazine moiety. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-iodopyrazin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperazine intermediate.
Esterification: The final step involves the esterification of the piperazine ring with methyl chloroformate to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-iodopyrazin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The iodopyrazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate temperatures.
Major Products Formed
Scientific Research Applications
Methyl 4-(5-iodopyrazin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its potential biological activities.
Biological Studies: It serves as a probe in biological assays to study receptor-ligand interactions and enzyme activities.
Chemical Biology: The compound is utilized in chemical biology research to investigate cellular pathways and molecular mechanisms.
Industrial Applications: It is employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(5-iodopyrazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-chloropyrazin-2-yl)piperazine-1-carboxylate: Similar structure with a chlorine atom instead of iodine.
Methyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate: Similar structure with a bromine atom instead of iodine.
Methyl 4-(5-fluoropyrazin-2-yl)piperazine-1-carboxylate: Similar structure with a fluorine atom instead of iodine.
Uniqueness
Methyl 4-(5-iodopyrazin-2-yl)piperazine-1-carboxylate is unique due to the presence of the iodine atom, which can influence its reactivity, biological activity, and pharmacokinetic properties. The iodine atom can enhance the compound’s ability to interact with specific molecular targets and improve its efficacy in biological assays .
Properties
IUPAC Name |
methyl 4-(5-iodopyrazin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN4O2/c1-17-10(16)15-4-2-14(3-5-15)9-7-12-8(11)6-13-9/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHDIKAHVAVOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=CN=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methoxyphenyl)-N-methyl-N-[[1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-yl]methyl]methanamine](/img/structure/B7024159.png)
![2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide](/img/structure/B7024165.png)
![[4-[[1-(3-Methylbut-3-enyl)triazol-4-yl]methyl]piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7024179.png)
![2-[4-[[(6-chloropyridin-3-yl)methyl-methylamino]methyl]triazol-1-yl]-N-ethyl-N-methylacetamide](/img/structure/B7024188.png)

![1-[[1-(Cyclobutylmethyl)triazol-4-yl]methyl]-2,3-dihydroindole-6-sulfonamide](/img/structure/B7024201.png)
![N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiolane-2-carboxamide](/img/structure/B7024213.png)
![8-(5-Iodopyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7024215.png)
![N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiane-3-carboxamide](/img/structure/B7024229.png)

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea](/img/structure/B7024244.png)
![[(2R)-1-(5-iodopyrazin-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B7024249.png)

![oxolan-2-ylmethyl N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B7024255.png)
